
(S)-3-(5-Bromopyridin-2-YL)-2-((tert-butoxycarbonyl)amino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(5-Bromopyridin-2-YL)-2-((tert-butoxycarbonyl)amino)propanoic acid: is a chemical compound characterized by its bromopyridine and tert-butoxycarbonyl (Boc) protected amino acid functionalities
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving the bromination of pyridine derivatives followed by subsequent reactions to introduce the amino acid moiety. One common method involves the reaction of 5-bromopyridine-2-carboxaldehyde with an appropriate amino acid derivative under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the bromine atom to hydrogen.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Hydrogenated bromopyridine derivatives.
Substitution: Derivatives with different functional groups replacing the bromine atom.
科学研究应用
(S)-3-(5-Bromopyridin-2-YL)-2-((tert-butoxycarbonyl)amino)propanoic acid: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Utilized in the production of various chemical products and materials.
作用机制
The compound exerts its effects through specific molecular targets and pathways. The presence of the bromopyridine moiety allows for interactions with various enzymes and receptors, while the Boc-protected amino group can be deprotected to reveal the free amino acid, which can further interact with biological targets.
相似化合物的比较
5-Bromopyridin-2-ylmethanol: Similar in structure but lacks the amino acid functionality.
(5-Bromopyridin-2-yl)boronic acid: Contains a boronic acid group instead of the amino acid moiety.
Uniqueness: (S)-3-(5-Bromopyridin-2-YL)-2-((tert-butoxycarbonyl)amino)propanoic acid
常见问题
Basic Research Questions
Q. What are the optimal synthetic strategies for preparing (S)-3-(5-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid?
- Methodological Answer : The synthesis typically involves Boc-protection of the amino group, followed by coupling with a bromopyridine derivative. Key steps include:
- Protection : Use tert-butoxycarbonyl (Boc) anhydride in a basic solvent (e.g., DMF) to protect the amine .
- Coupling : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution to attach the 5-bromopyridin-2-yl moiety .
- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexanes (50–75%) or preparative HPLC for high-purity isolation .
Q. How can researchers characterize the purity and stereochemistry of this compound?
- Methodological Answer :
- HPLC : Use a phenyl column with UV detection (λ = 254 nm) to assess purity. Retention times should match standards .
- NMR : ¹H NMR (DMSO-d₆) confirms Boc protection (δ ~1.4 ppm for tert-butyl) and the bromopyridine aromatic protons (δ 7.5–8.5 ppm) .
- Chiral Analysis : Chiral HPLC or polarimetry verifies enantiomeric excess (≥99% for S-configuration) .
Q. What reaction conditions preserve the Boc group during downstream modifications?
- Methodological Answer : Avoid strong acids (e.g., TFA) or bases. Use mild deprotection agents like HCl/dioxane (4 M) at 0–4°C. For coupling reactions, employ DCC/DMAP in CH₂Cl₂ to minimize Boc cleavage .
Q. How to troubleshoot low yields in the final coupling step?
- Methodological Answer :
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and ligands (e.g., XPhos) to improve cross-coupling efficiency .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of bromopyridine intermediates .
- Temperature Control : Maintain 60–80°C for Suzuki reactions to balance reactivity and side-product formation .
Advanced Research Questions
Q. How does the bromopyridine substituent influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer : The 5-bromo group acts as a versatile handle for further functionalization:
- Cross-Coupling : Suzuki-Miyaura reactions replace Br with aryl/heteroaryl groups for structure-activity relationship (SAR) studies .
- Photophysical Studies : Bromine enhances heavy-atom effects in fluorescence quenching assays .
- Stability : Monitor debromination under reducing conditions (e.g., NaBH₄) via LC-MS .
Q. What strategies mitigate racemization during Boc deprotection or peptide coupling?
- Methodological Answer :
- Low-Temperature Deprotection : Use HCl/dioxane at 0°C to minimize α-proton abstraction and racemization .
- Coupling Agents : Prefer HATU over DCC for faster amide bond formation, reducing exposure to racemization-inducing conditions .
- Chiral Auxiliaries : Introduce temporary protecting groups (e.g., Fmoc) to stabilize the stereocenter during synthesis .
Q. How to resolve discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Dynamic Effects : Analyze variable-temperature NMR to identify conformational exchange (e.g., rotamers from the Boc group) .
- Impurity Profiling : Compare LC-MS/MS fragmentation patterns with synthetic byproducts (e.g., tert-butyl cleavage products) .
- X-ray Crystallography : Resolve ambiguous stereochemistry via single-crystal analysis .
Q. What advanced techniques optimize the compound’s solubility for in vivo studies?
- Methodological Answer :
- Salt Formation : Prepare sodium or lysine salts via titration with NaOH or lysine in ethanol/water .
- Prodrug Design : Esterify the carboxylic acid (e.g., methyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
- Nanoformulation : Use PEGylated liposomes or cyclodextrin complexes to improve aqueous stability .
属性
IUPAC Name |
(2S)-3-(5-bromopyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O4/c1-13(2,3)20-12(19)16-10(11(17)18)6-9-5-4-8(14)7-15-9/h4-5,7,10H,6H2,1-3H3,(H,16,19)(H,17,18)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYRPIJAOSCCEY-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NC=C(C=C1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=NC=C(C=C1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。